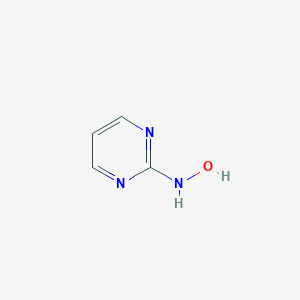

N-pyrimidin-2-ylhydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126382-48-7 |

|---|---|

Molecular Formula |

C4H5N3O |

Molecular Weight |

111.1 g/mol |

IUPAC Name |

N-pyrimidin-2-ylhydroxylamine |

InChI |

InChI=1S/C4H5N3O/c8-7-4-5-2-1-3-6-4/h1-3,8H,(H,5,6,7) |

InChI Key |

WWIFHKAHXMPFAE-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)NO |

Canonical SMILES |

C1=CN=C(N=C1)NO |

Synonyms |

2(1H)-Pyrimidinone, oxime (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N Pyrimidin 2 Ylhydroxylamine and Its Derivatives

Synthesis of Substituted N-pyrimidin-2-ylhydroxylamine Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved by modifying the pyrimidine (B1678525) ring or by derivatizing the hydroxylamine (B1172632) functional group.

The pyrimidine ring is amenable to a variety of functionalization reactions. One common strategy is the Suzuki coupling reaction, which allows for the introduction of aryl or other substituents onto the pyrimidine core. nih.gov For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using this approach. nih.gov

Another method involves the oxidation of a 2-methylthio group on the pyrimidine ring to a methylsulfonyl group, which can then be displaced by various amines to introduce diversity at the 2-position. nih.govresearchgate.net Dehydrogenation of dihydropyrimidin-2(1H)-ones using reagents like pyridinium (B92312) chlorochromate (PCC) can yield the corresponding pyrimidin-2(1H)-ones, which can be further functionalized. researchgate.net

Table 2: Functionalization Reactions on the Pyrimidine Ring

| Reaction Type | Reagents | Purpose | Reference |

| Suzuki Coupling | Palladium catalyst, boronic acid | Introduction of aryl groups | nih.gov |

| Oxidation and Nucleophilic Substitution | Oxidizing agent (e.g., for -SMe), amine | Introduction of amino substituents | nih.govresearchgate.net |

| Dehydrogenation | Pyridinium chlorochromate (PCC) | Formation of pyrimidin-2(1H)-ones for further modification | researchgate.net |

The hydroxylamine group itself can be readily derivatized. N-alkylation can be achieved by reacting the hydroxylamine with an alkyl halide. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamines were synthesized by deprotonating an N-Boc-O-PMB-hydroxylamine with sodium hydride, followed by reaction with various alkyl halides. nih.gov

O-substitution of the hydroxylamine can also be performed. For example, O-alkylation requires a strong base like sodium hydride to deprotonate the hydroxyl group, followed by reaction with an alkylating agent. wikipedia.org The reaction of hydroxylamine with aldehydes or ketones yields oximes, which is another form of derivatization. wikipedia.org

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds in various applications. nih.gov

Multi-component Reactions for Scaffold Diversity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. organic-chemistry.orgnih.gov This approach is highly valued for its atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov For the synthesis of pyrimidine scaffolds, several MCRs are well-established, providing a foundation for the potential synthesis of this compound derivatives.

The Biginelli reaction, discovered in 1891, is a classic MCR that condenses a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) to form dihydropyrimidinones. beilstein-journals.org While traditionally employing urea, modifications to this reaction could potentially incorporate hydroxylamine-based reagents to access the desired N-hydroxypyrimidine core. Another key MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to produce pyrimidines. nih.gov

More contemporary methods include iridium-catalyzed MCRs that assemble pyrimidines from amidines and up to three different alcohol components. nih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, offering regioselective access to highly substituted pyrimidines. nih.gov The versatility of MCRs lies in the ability to systematically vary each component, leading to a vast chemical space derived from a common scaffold. Although direct MCR synthesis of this compound is not extensively documented, the principles of established pyrimidine-forming MCRs provide a clear blueprint for its potential development.

| Reaction Name | Core Components | Typical Product | Potential for N-Hydroxylamine Integration |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Substitution of urea with a hydroxylamine-containing reactant. |

| Hantzsch Synthesis (Adapted) | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine (adaptable for pyrimidines) | Use of hydroxylamine in place of ammonia. |

| Iridium-Catalyzed Alcohol MCR | Amidine, Alcohols (up to 3) | Substituted Pyrimidine | Requires development of a suitable hydroxylamine-containing amidine precursor. |

Advanced Synthetic Strategies for this compound Analogs

Advanced synthetic strategies have moved beyond single-target synthesis to focus on the efficient generation of entire compound libraries. These methods are indispensable for exploring structure-activity relationships (SAR) and discovering new bioactive molecules.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently create structurally diverse small molecules, rather than focusing on a single target molecule. nih.gov This approach is particularly powerful for exploring novel chemical spaces and identifying new biological probes or drug leads. nih.govacs.org In the context of this compound analogs, DOS can be employed to generate a wide array of derivatives by systematically modifying the core structure.

A common DOS strategy involves a "build/couple/pair" sequence where simple starting materials are elaborated into complex structures. acs.org For pyrimidine-based compounds, a DOS pathway might start with a functionalized pyrimidine core, to which various building blocks are coupled. For instance, a step-economical DOS approach has been developed to create a library of pyrimidine–N-heterocycle hybrids from simple, commercially available starting materials. nih.govrsc.org This method incorporated a 4,6-dimethoxypyrimidine (B185312) core into nine different types of N-heterocycles in a two-step process. nih.govrsc.org

Similarly, DOS has been applied to the synthesis of N,N,O-trisubstituted hydroxylamines from alcohols and amines, demonstrating the feasibility of creating diverse hydroxylamine-containing structures. organic-chemistry.orgresearchgate.net By combining these principles, a DOS approach to this compound analogs would involve preparing a versatile pyrimidine precursor that can be reacted with a diverse set of reagents to append various functional groups, thereby generating skeletal and stereochemical diversity. acs.org

| Core Scaffold | Diversity Element 1 (R1) | Diversity Element 2 (R2) | Resulting Compound Class |

|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine | Arylboronic Acids (Suzuki Coupling) | Alkyl Halides (N-Alkylation) | 4-Aryl-N-alkyl-pyrimidin-2-amines |

| Amines (Buchwald-Hartwig Amination) | Carboxylic Acids (Amide Coupling) | N-Aryl-N-acyl-pyrimidin-2-amines | |

| Thiols (Nucleophilic Substitution) | Isocyanates (Urea Formation) | 4-Thioether-N-carbamoyl-pyrimidin-2-amines |

Parallel Synthesis Techniques for Compound Library Generation

Parallel synthesis is a high-throughput technique used to synthesize large numbers of individual compounds simultaneously, making it a cornerstone of modern medicinal chemistry. scispace.com Unlike combinatorial synthesis which produces mixtures, parallel synthesis generates discrete compounds in separate reaction vessels, often in 96-well or 384-well plates. researchgate.net This method allows for the rapid generation of compound libraries where the structure of each member is known, facilitating direct structure-activity relationship (SAR) analysis. scispace.comresearchgate.net

For the generation of this compound analogs, a parallel synthesis workflow would involve reacting a common pyrimidine precursor with a diverse array of building blocks. For example, a 2-chloropyrimidine (B141910) intermediate could be arrayed in a multiwell plate and then treated with a library of different amines, alcohols, or thiols to generate a series of 2-substituted pyrimidines. Subsequent reactions, such as coupling with hydroxylamine, could be performed in a similar parallel fashion.

This technique has been successfully used to create libraries of various heterocyclic compounds, including pyrimidine derivatives for biological screening. enamine.netnih.govnih.gov The robustness and generality of the chosen chemical transformations are critical for the success of a parallel synthesis campaign. scispace.com

Applications of Click Chemistry in Pyrimidine-Hydroxylamine Conjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for conjugating molecules in complex biological environments. nih.gov One of the most relevant types of click chemistry for this topic is Aminooxy Click Chemistry (AOCC).

AOCC involves the highly specific and efficient reaction between a hydroxylamine (or aminooxy) group and an aldehyde or ketone to form a stable oxime linkage. researchgate.netacs.org This strategy is perfectly suited for conjugating a pyrimidine moiety to another molecule. For instance, a pyrimidine ring can be synthesized with an aldehyde functional group. This "clickable" pyrimidine can then be reacted with a molecule bearing an aminooxy group, resulting in a pyrimidine-oxime conjugate. This method has been used to attach various ligands to pyrimidine-containing nucleosides. researchgate.netacs.org

Another relevant click reaction is the 1,3-dipolar cycloaddition. For example, a pyrimidine can be modified with an alkyne group, which can then react with an azide-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Alternatively, nitrile oxides, generated in situ from oximes (which are derived from hydroxylamine), can react with alkynes to form isoxazoles, providing another robust conjugation method. maynoothuniversity.ie These click chemistry approaches offer a powerful and modular way to create complex this compound-containing conjugates for various applications.

| Reaction Type | Pyrimidine Functional Group | Conjugate Functional Group | Resulting Linkage |

|---|---|---|---|

| Aminooxy Click Chemistry (AOCC) | Aldehyde or Ketone | Hydroxylamine (Aminooxy) | Oxime |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide | 1,2,3-Triazole |

| Nitrile Oxide-Alkyne Cycloaddition | Alkyne | Nitrile Oxide (from an oxime) | Isoxazole |

Spectroscopic and Crystallographic Characterization of N Pyrimidin 2 Ylhydroxylamine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive structural picture.

Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms. In N-pyrimidin-2-ylhydroxylamine, the pyrimidine (B1678525) ring protons and the hydroxylamine (B1172632) protons (NH and OH) exhibit characteristic chemical shifts and coupling patterns.

The pyrimidine ring displays an A₂X or ABX spin system, depending on the solvent and electronic effects. The proton at C5 is typically a triplet, coupled to the two equivalent protons at C4 and C6, which appear as a corresponding doublet. The electron-withdrawing nature of the ring nitrogens and the hydroxylamine substituent significantly influences the chemical shifts, moving them downfield. The labile protons of the hydroxylamine group (NH and OH) may appear as broad singlets and their position can be highly dependent on solvent, concentration, and temperature. Their exchange with deuterium (B1214612) upon addition of D₂O can confirm their assignment.

Based on analogous pyrimidine structures, the expected ¹H NMR chemical shifts are detailed in the table below. researchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H4, H6 | 8.2 - 8.4 | Doublet (d) | 4.5 - 5.0 |

| H5 | 6.5 - 6.7 | Triplet (t) | 4.5 - 5.0 |

| NH | Variable (e.g., 8.5 - 9.5) | Broad Singlet (br s) | N/A |

| OH | Variable (e.g., 10.0 - 11.0) | Broad Singlet (br s) | N/A |

| Note: This table represents predicted values for this compound in a solvent like DMSO-d₆, based on data from structurally similar compounds. Actual experimental values may vary. |

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. In this compound, four distinct signals are expected for the pyrimidine ring carbons. The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative nitrogen atoms.

The C2 carbon, bonded to two nitrogens and the hydroxylamine group, is expected to be the most deshielded and appear furthest downfield. The C4 and C6 carbons, being equivalent and adjacent to a nitrogen atom, will have a similar downfield shift. The C5 carbon, situated between two carbon atoms, will be the most shielded of the ring carbons and appear furthest upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons.

The predicted ¹³C NMR chemical shifts are summarized in the following table. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 160 - 164 |

| C4, C6 | 157 - 159 |

| C5 | 110 - 115 |

| Note: This table represents predicted values based on data from structurally similar pyrimidine derivatives. Actual experimental values may vary. |

Nitrogen-15 (¹⁵N) NMR is a powerful, though less sensitive, technique that directly probes the chemical environment of nitrogen atoms. huji.ac.il For this compound, three distinct nitrogen signals are anticipated: two within the pyrimidine ring (N1/N3) and one in the hydroxylamine substituent. Due to the low natural abundance and sensitivity of ¹⁵N, experiments are often performed on isotopically enriched samples or using indirect detection methods like HMBC. huji.ac.ilbeilstein-journals.org

The chemical shifts of the ring nitrogens are characteristic of diazines. rsc.org The hydroxylamine nitrogen will have a significantly different chemical shift, reflecting its unique electronic environment. ¹⁵N NMR is particularly useful for studying protonation sites and tautomeric equilibria. nih.gov

| Nitrogen Assignment | **Expected Chemical Shift (δ, ppm, relative to CH₃NO₂) ** |

| N1, N3 | -80 to -120 |

| NHOH | -200 to -240 |

| Note: This table represents predicted values based on general chemical shift ranges for similar nitrogen environments. Actual experimental values may vary. |

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete molecular framework by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H J-couplings. sdsu.edu For this compound, a cross-peak between the signals at δ ~6.6 ppm (H5) and δ ~8.3 ppm (H4/H6) would confirm their connectivity within the pyrimidine ring spin system. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. columbia.edu It would show correlations between H4/H6 and C4/C6, and between H5 and C5, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C couplings and is crucial for connecting different spin systems and identifying quaternary carbons. youtube.com Key expected correlations for this compound would include:

A correlation from the H4/H6 protons to the C2, C5, and C6/C4 carbons.

A correlation from the H5 proton to the C4 and C6 carbons.

A critical correlation from the NH proton to the C2 carbon, unambiguously confirming the attachment point of the hydroxylamine group to the pyrimidine ring.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net

The N-H and O-H stretching vibrations of the hydroxylamine group typically appear as broad bands in the 3200-3600 cm⁻¹ region due to hydrogen bonding. spectroscopyonline.com The pyrimidine ring itself gives rise to several characteristic bands, including C-H stretching just above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ "fingerprint" region. core.ac.uk C-N stretching vibrations are also expected in the 1200-1350 cm⁻¹ range.

A summary of expected IR absorption bands is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3550 | Medium-Strong, Broad |

| N-H Stretch | 3150 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N and C=C Ring Stretching | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Note: This table represents predicted absorption frequencies based on standard IR correlation tables and data from similar compounds. libretexts.org Actual experimental values may vary. |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a vital analytical tool for the structural characterization of this compound and its derivatives, providing detailed information on molecular vibrations. wikipedia.org This technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes, offering a complementary perspective to infrared (IR) spectroscopy. americanpharmaceuticalreview.com The analysis of Raman spectra allows for the identification of a molecule's structural fingerprint and offers insights into the intermolecular interactions present in the solid state. wikipedia.orgmdpi.com

The vibrational modes of pyrimidine-based compounds are well-documented. The parent pyrimidine molecule exhibits characteristic ring breathing modes, which are particularly sensitive to substitution. mdpi.com For instance, the signature ring breathing mode, ν1, is a key indicator of structural modifications. mdpi.com In pyrimidine itself, prominent Raman bands appear around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring vibrations. researchgate.net

For derivatives of this compound, modifications to the pyrimidine ring or the hydroxylamine group will induce shifts in the observed Raman frequencies. Aromatic pyrimidine derivatives designed for self-assembly show that while many normal modes of pyrimidine are only slightly affected by substitution, certain modes, like the hydrogen bending mode (ν3), can exhibit significant shifts (+14 cm⁻¹) when transitioning to the solid state due to weak C–H···N interactions. mdpi.com The study of co-crystals reveals that halogen bonding and π-stacking interactions play a more dominant role than weak hydrogen bonding in driving molecular assembly, and these strong interactions can perturb the vibrational modes associated with the nitrogen atoms in the pyrimidine ring. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Ring Breathing (ν1) | ~1000 | Symmetric stretching of the entire pyrimidine ring. Sensitive to substitution. | mdpi.comresearchgate.net |

| Ring Vibration | ~1030 | Another characteristic pyrimidine ring vibration. | researchgate.net |

| C-H Bending (ν3) | ~1150-1250 | In-plane bending of C-H bonds. Can be shifted by intermolecular interactions. | mdpi.com |

| N-O Stretch | ~850-1000 | Stretching of the hydroxylamine N-O bond. | |

| O-H Bend | ~1300-1450 | Bending of the hydroxylamine O-H bond. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of this compound and its analogues. The molecular formula for the parent compound, this compound, is C₄H₅N₃O, with a corresponding molecular weight of approximately 111.10 g/mol . Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used for pyrimidine derivatives, typically yielding a prominent protonated molecule peak [M+H]⁺. nih.govgoogle.com

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For pyrimidine-based compounds, fragmentation often involves the characteristic cleavage of the pyrimidine ring. A common fragmentation pathway for uracil (B121893), a related pyrimidine, involves the retro-Diels-Alder reaction, leading to the loss of smaller neutral molecules. conicet.gov.ar For this compound, the fragmentation is expected to be initiated by cleavage of the N-N or N-O bond in the hydroxylamine moiety or by cleavages within the pyrimidine ring. The loss of the hydroxyl group (•OH, mass 17) or the entire hydroxylamine group (•NHOH, mass 32) are plausible initial fragmentation steps. conicet.gov.ar Subsequent fragmentation would likely involve the loss of small, stable molecules like HCN (mass 27) or cyclopropenone from the ring structure, which is a characteristic fragmentation pattern for the pyrimidine core.

| Ion | m/z (for C₄H₅N₃O) | Proposed Identity/Origin | Reference |

|---|---|---|---|

| [M+H]⁺ | 112.05 | Protonated molecular ion. | nih.govgoogle.com |

| [M-OH]⁺ | 94.04 | Loss of a hydroxyl radical from the parent molecule. | conicet.gov.ar |

| [M-NHOH]⁺ | 79.04 | Loss of the hydroxylamine group, leaving a pyrimidinyl cation. | |

| - | - | Further fragmentation via loss of HCN, N₂, or other small molecules from the ring. | conicet.gov.armiamioh.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound compounds. The pyrimidine ring, containing C=C and C=N double bonds, acts as a chromophore. The UV-Vis spectrum of pyrimidine derivatives typically displays strong absorption bands corresponding to π → π* transitions and weaker bands corresponding to n → π* transitions. upi.edu

For pyrimidine derivatives, strong absorption peaks are often observed below 250 nm, which are attributed to π → π* transitions within the conjugated system. mdpi.com For example, hybrid 4,6-dihydrazone pyrimidine derivatives show strong absorption peaks near 205 nm. mdpi.com A more complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one (BT10M), was found to have a maximum absorbance (λmax) at 275 nm. nih.gov The n → π* transitions, which involve the excitation of a non-bonding electron from one of the nitrogen heteroatoms to an antibonding π* orbital, are typically of lower intensity and occur at longer wavelengths (>300 nm). upi.edu The position and intensity of these absorption bands can be influenced by the solvent polarity and by the presence of substituents on the pyrimidine ring, which can alter the energy levels of the molecular orbitals.

| Transition Type | Typical λmax Range (nm) | Intensity | Description | Reference |

|---|---|---|---|---|

| π → π | 200 - 280 | High | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. | upi.edumdpi.com |

| n → π | > 300 | Low | Excitation of a non-bonding electron from a nitrogen atom to a π antibonding orbital. | upi.edu |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound compounds in the solid state. uhu-ciqso.es This powerful technique provides detailed information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

SC-XRD studies on related pyrimidine structures reveal that the pyrimidine ring is typically essentially planar. nih.govcardiff.ac.uk For this compound, the hydroxylamine substituent's conformation relative to the ring is of key interest. In analogous structures like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, significant torsion angles are observed between the substituent and the ring, with a dihedral angle of 63.07 (7)° between the pyrimidine and phenyl rings. cardiff.ac.uk The planarity of the pyrimidine ring itself is a consistent feature, though minor deviations can occur. nih.gov Bond lengths and angles within the pyrimidine ring are consistent with its aromatic character, while the C-N and N-O bond lengths of the hydroxylamine group provide insight into its electronic nature.

The crystal structures of pyrimidine derivatives are stabilized by a rich variety of intermolecular interactions. Hydrogen bonding is a dominant feature, with the hydroxylamine group (-NHOH) and the pyrimidine ring nitrogens acting as excellent hydrogen bond donors and acceptors, respectively. In numerous 2-aminopyrimidine (B69317) structures, a characteristic R²₂(8) ring motif is formed via N-H···N hydrogen bonds between two molecules, creating a robust homosynthon. cardiff.ac.ukmdpi.com This is a highly probable interaction for this compound as well. Additional hydrogen bonds, such as N-H···O and O-H···N, involving the hydroxylamine group and water molecules, if present, further stabilize the crystal lattice. nih.govmdpi.comvensel.org

| Interaction Type | Donor/Acceptor Groups | Common Motif/Geometry | Reference |

|---|---|---|---|

| Hydrogen Bonding | N-H···N, O-H···N, N-H···O | R²₂(8) homosynthon between pyrimidine rings. | nih.govcardiff.ac.ukmdpi.comvensel.org |

| π-π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | Slipped-parallel or T-shaped arrangements. Centroid-centroid distances typically 3.6-3.8 Å. | nih.govcardiff.ac.uk |

| Halogen Bonding | C-X···N/O (X=Cl, Br, I) | Interaction between a halogen atom on one molecule and a nitrogen/oxygen on another. | nih.gov |

The interplay of the intermolecular forces described above leads to the formation of well-defined supramolecular architectures. Hydrogen bonds often link molecules into one-dimensional chains or two-dimensional sheets. mdpi.com These lower-dimensional structures are then further assembled into a three-dimensional framework through weaker interactions, including π-π stacking and van der Waals forces. nih.govnih.gov

In N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π-π interactions form molecular chains, and these chains are subsequently linked by N—H···N hydrogen bonds, resulting in a 3D network. cardiff.ac.uk In another case, a combination of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, along with slipped π–π stacking, creates a complex tri-periodic network structure. nih.gov The specific architecture adopted by this compound will depend critically on the balance of these interactions, leading to unique crystal packing arrangements that define the material's solid-state properties. The rational design of such crystal structures through an understanding of these interactions is a central goal of crystal engineering. rsc.org

Theoretical and Computational Investigations of N Pyrimidin 2 Ylhydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and analyzing the properties of molecular systems with a favorable balance between accuracy and computational cost. nrel.govrsc.org

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org DFT calculations are widely used to determine the optimized geometries of molecules, which correspond to the minimum energy arrangement of atoms on the potential energy surface. irjweb.comresearchgate.net For pyrimidine (B1678525) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to obtain accurate structural parameters. irjweb.com The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. irjweb.com These computational models can predict bond lengths and angles that are often in close agreement with experimental data. irjweb.comsemanticscholar.org

The electronic structure of a molecule, which dictates its chemical behavior, can also be thoroughly investigated using DFT. rsc.org These calculations provide valuable information about the distribution of electrons within the molecule and the energies of the molecular orbitals. ijpsat.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comunesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net This facilitates charge transfer within the molecule. niscpr.res.in For pyrimidine and its derivatives, the presence of electronegative nitrogen atoms influences the HOMO-LUMO gap, with pyrimidine generally exhibiting a smaller gap compared to benzene (B151609) and pyridine (B92270), indicating higher reactivity. ekb.eg

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. ijpsat.org For instance, the location of the HOMO indicates the sites susceptible to electrophilic attack, while the LUMO distribution points to the sites prone to nucleophilic attack. physchemres.orgwuxibiology.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. numberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. numberanalytics.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. numberanalytics.comnih.gov A smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deavogadro.cc It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de The MEP map is typically color-coded, with different colors representing different potential values. uni-muenchen.de

The red regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and are thus susceptible to electrophilic attack. avogadro.cc Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. avogadro.cc Green areas signify regions of neutral potential. By analyzing the MEP map, one can identify the most likely sites for intermolecular interactions. scispace.comrsc.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the chemist's intuitive Lewis structure picture. uni-muenchen.dewikipedia.org This method provides detailed information about the bonding, hybridization, and delocalization of electron density within a molecule. uni-muenchen.dewisc.edu

NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization. uni-muenchen.de The strength of these interactions, often evaluated using second-order perturbation theory, reveals the extent of conjugation and hyperconjugation effects. wisc.edu For example, significant interactions between a lone pair (n) and an antibonding orbital (σ* or π*) suggest a strong stabilizing delocalization. wisc.edu The analysis also details the hybrid composition of the natural atomic orbitals that form the NBOs, providing a precise description of the hybridization state of each atom. uni-muenchen.de

Mulliken Atomic Charge and Other Population Analyses

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. niscpr.res.inresearchgate.net These charges are calculated by partitioning the electron density among the atoms and are useful for understanding the electrostatic properties and reactivity of the molecule. niscpr.res.in However, Mulliken charges can be sensitive to the basis set used in the calculation. niscpr.res.in

Other population analysis schemes, such as Natural Population Analysis (NPA) derived from NBO theory, are also employed to determine atomic charges. researchgate.net NPA charges are generally considered to be less dependent on the basis set and provide a more robust description of the charge distribution. researchgate.net These atomic charges are important parameters in quantum chemical calculations as they influence properties like the dipole moment and molecular polarizability. niscpr.res.in

| Analysis Method | Information Provided | Key Features |

| Mulliken Population Analysis | Partial atomic charges | Computationally simple, but can be basis set dependent. niscpr.res.inresearchgate.net |

| Natural Population Analysis (NPA) | Partial atomic charges | Derived from NBO theory, generally more robust and less basis set dependent. researchgate.net |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. nih.govscielo.br Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be performed and then compared with experimental data. scielo.brjournaljpri.com This correlation between theoretical and experimental spectra serves to validate the computational model and provides a more detailed assignment of the observed spectral features. niscpr.res.innih.gov For instance, calculated vibrational frequencies can help in the precise assignment of experimental IR and Raman bands. Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and understand the nature of electronic transitions. researchgate.net

Theoretical IR and NMR Spectra Simulation and Validation

Computational chemistry provides powerful tools for the prediction and validation of spectroscopic data, offering insights that complement experimental findings. For N-pyrimidin-2-ylhydroxylamine, theoretical simulations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming its molecular structure and understanding its electronic properties.

Theoretical IR Spectra Simulation:

Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d) level of theory, are commonly employed to predict the vibrational frequencies of molecules like this compound. researchgate.net These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. tau.ac.il Following optimization, a frequency calculation is performed to obtain the theoretical IR spectrum. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net Analysis of the computed spectrum allows for the assignment of specific vibrational modes, such as N-H and C=O stretching frequencies, which can be compared with experimental Fourier-transform infrared (FTIR) spectra for validation. researchgate.net

Theoretical NMR Spectra Simulation:

The prediction of NMR spectra, including 1H and 13C chemical shifts, is another valuable application of computational methods. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. tau.ac.il Similar to IR simulations, the process starts with an optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts can be directly compared to experimental NMR data to aid in signal assignment and structural confirmation. nmrdb.orgchemrxiv.org Computational NMR can also help in understanding the effects of different substituents and conformations on the chemical shifts. researchgate.net

Table 1: Representative Theoretical vs. Experimental Spectroscopic Data Comparison

| Spectroscopic Parameter | Theoretical Value (Example) | Experimental Value (Example) |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3450 | 3430 |

| C=N Stretch | 1620 | 1610 |

| ¹H NMR Chemical Shift (ppm) | ||

| Pyrimidine H-4/H-6 | 8.5 | 8.4 |

| Pyrimidine H-5 | 7.2 | 7.1 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Pyrimidine C-2 | 160 | 159 |

| Pyrimidine C-4/C-6 | 157 | 156 |

Note: The values presented in this table are illustrative examples and may not represent the exact experimental or theoretical data for this compound.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.derespectprogram.org This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. mdpi.com

The process involves first obtaining an optimized ground-state geometry of this compound using DFT. Subsequently, a TD-DFT calculation is performed to determine the energies of various excited states. faccts.de The choice of functional and basis set, such as B3LYP/6-311+G(d,p), can influence the accuracy of the prediction. mdpi.com Solvation effects, which can be significant, are often incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net

The results of a TD-DFT calculation provide a series of vertical electronic transitions from the ground state to various excited states. These transitions are characterized by their wavelength, oscillator strength, and the molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.net By plotting these transitions, a theoretical UV-Vis spectrum can be generated and compared with experimental data to validate the computational model and gain insight into the nature of the electronic excitations. mdpi.com

Table 2: Example of TD-DFT Predicted Electronic Transitions for a Heterocyclic Compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.50 | 275 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 5.25 | 236 | 0.08 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 5.80 | 214 | 0.32 | HOMO → LUMO+1 (π → π*) |

Note: This table provides a hypothetical example of TD-DFT output and does not represent actual calculated values for this compound.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the reaction mechanisms of chemical transformations involving this compound. By simulating reaction pathways, characterizing transition states, and predicting kinetic isotope effects, researchers can gain a detailed understanding of the underlying chemical processes.

Elucidation of Reaction Pathways and Energy Profiles

Computational methods, particularly DFT, allow for the mapping of potential energy surfaces for chemical reactions. This involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the energies of these species, a reaction energy profile can be constructed, which visually represents the energetic changes that occur throughout the reaction. nih.gov

For reactions involving this compound, such as its role in nucleophilic substitution or rearrangement reactions, computational modeling can help to distinguish between different possible mechanistic pathways. For example, it can be determined whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the respective pathways. researchgate.net The calculated energy profile provides valuable information about the thermodynamics and kinetics of the reaction, indicating the feasibility of the proposed mechanism.

Transition State Characterization and Reaction Barrier Calculation

A crucial aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. The structure of the TS provides insight into the geometry of the reacting molecules at the point of bond breaking and bond formation. rsc.org

Computational chemists use various algorithms to locate and optimize the geometry of transition states. A key validation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum, which corresponds to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. nih.gov This barrier is a critical parameter that determines the reaction rate.

Reactivity and Transformation Mechanisms of N Pyrimidin 2 Ylhydroxylamine

Oxidation and Reduction Pathways of the Hydroxylamine (B1172632) Moiety

The hydroxylamine moiety (-NHOH) in N-pyrimidin-2-ylhydroxylamine is susceptible to both oxidation and reduction, processes that involve the transfer of electrons and fundamentally alter the molecule's structure and reactivity. libretexts.org

Oxidation: The oxidation of the hydroxylamine group is a key transformation, often leading to the formation of a highly reactive nitroso species (–N=O). This process involves the loss of electrons from the nitrogen atom, increasing its oxidation state. youtube.com The resulting N-pyrimidin-2-ylnitroso intermediate is a potent dienophile and electrophile, enabling its participation in various cycloaddition and coupling reactions. The general transformation can be represented as:

R-NHOH → [Oxidation] → R-N=O + 2H⁺ + 2e⁻

Common oxidizing agents can facilitate this conversion, which is a critical entry point into reactions like the Nitroso Diels-Alder.

Reduction: Conversely, the hydroxylamine moiety can be reduced to the corresponding amine, 2-aminopyrimidine (B69317). This transformation involves the gain of electrons, typically with the addition of hydrogen atoms across the N-O bond, leading to the cleavage of this bond and formation of water. libretexts.orgscispace.com The reduction process decreases the oxidation state of the nitrogen.

R-NHOH + 2H⁺ + 2e⁻ → [Reduction] → R-NH₂ + H₂O

This pathway is significant for converting the hydroxylamine derivative back to the fundamental amine scaffold, which is a common building block in medicinal chemistry.

Rearrangement Reactions and their Mechanistic Pathways

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org While direct rearrangement of this compound is not prominently documented, the closely related pyrimidine (B1678525) N-oxides undergo well-studied rearrangements, such as the Boekelheide rearrangement, which provide insight into potential pathways. researchgate.net

In a case study, a pyrimidine N-oxide derivative treated with acetic anhydride (B1165640) was shown to undergo a Boekelheide rearrangement to yield a 4-acetoxymethyl-substituted pyrimidine. researchgate.net The proposed mechanism involves the initial acylation of the N-oxide oxygen, followed by proton abstraction to form an anhydrobase (ylide). This intermediate then undergoes a rsc.orguq.edu.au-sigmatropic-like rearrangement, followed by tautomerization to yield the final product. However, the study also provided evidence for the participation of radical intermediates, suggesting that the reaction can proceed through either a closed-shell (ionic) or open-shell (radical) pathway depending on the conditions. researchgate.net

Table 1: Products of the Boekelheide Rearrangement of a Model Pyrimidine N-oxide This table illustrates the products formed from a model pyrimidine N-oxide with acetic anhydride, showcasing the main product and identified side products.

| Compound | Structure Description | Role in Reaction |

|---|---|---|

| Product 2 | 4-acetoxymethyl-substituted pyrimidine | Expected Boekelheide product |

| Product 3 | 4-methylpyrimidin-2-yl acetate | Side product |

| Product 4 | 2-acetoxy-4-methylpyrimidine | Side product |

| Product 5 | 6-((2-acetoxy-6-methylpyrimidin-4-yl)methyl)-4-methylpyrimidin-2-yl acetate | Dimeric side product |

Data sourced from experimental investigation of the Boekelheide rearrangement. researchgate.net

Cycloaddition Reactions Involving this compound (e.g., Nitroso Diels-Alder, Nitroso Ene)

This compound serves as a precursor for highly reactive nitroso compounds, which are valuable partners in cycloaddition reactions. Following oxidation to the nitroso-pyrimidine species, the -N=O group can act as a powerful dienophile in [4+2] cycloadditions, such as the Nitroso Diels-Alder reaction, or as an enophile in ene reactions. whiterose.ac.uk

These reactions are synthetically valuable for constructing complex heterocyclic frameworks. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which are structurally analogous to the pyrimidine derivative, have been successfully employed in Nitroso Diels-Alder and Ene chemistry to generate novel antibacterial agents. whiterose.ac.uk

The general mechanism for a Nitroso Diels-Alder reaction involves the concerted or stepwise addition of the nitroso group across a conjugated diene, forming a six-membered dihydro-1,2-oxazine ring. The regioselectivity of such cycloadditions with pyrimidine-based systems is influenced by the electronic properties of both the diene and the nitroso-pyrimidine dienophile. sctunisie.org

Palladium-Catalyzed Transformations and Cross-Coupling Reactions

Palladium catalysis offers a powerful tool for the functionalization of pyrimidine rings. snnu.edu.cn While direct transformations of this compound are specific, extensive research on the related 2-aminopyrimidine core provides a strong basis for its potential reactivity. A notable strategy is the palladium-catalyzed C5-H functionalization of the N-(alkyl)pyrimidin-2-amine core, allowing for direct arylation and olefination. rsc.org

This transformation is highly regioselective and can proceed through two distinct catalytic cycles:

Pd(II)/Pd(IV) Cycle: This pathway is often involved in C-H activation and functionalization. Mechanistic studies on related systems suggest a key step is the oxidative addition of an electrophile to a Pd(II) complex, followed by reductive elimination from a Pd(IV) intermediate to form the new carbon-heteroatom or carbon-carbon bond. nih.gov

Pd(0)/Pd(II) Cycle: This is the classic cycle for many cross-coupling reactions, involving oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination.

These methods allow for the introduction of various substituents onto the pyrimidine ring, significantly expanding the molecular diversity accessible from the this compound scaffold.

Table 2: Overview of Palladium-Catalyzed C-H Functionalization of 2-Aminopyrimidine Derivatives This table summarizes typical conditions and outcomes for the functionalization of the 2-aminopyrimidine core, a structure closely related to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| C5-Arylation | Aryl Halides | Pd(OAc)₂ / Ligand | High regioselectivity for the C5 position. | rsc.org |

| C5-Olefination | Alkenes | Pd(OAc)₂ / Ligand | Proceeds via a Pd(0)/Pd(II) catalytic cycle. | rsc.org |

| Alkene Diamination | O-Benzoylhydroxylamines | Pd(acac)₂ | Involves a Pd(II)/Pd(IV) cycle; generates cyclic ureas. | nih.gov |

This data is representative of palladium-catalyzed reactions on the 2-aminopyrimidine scaffold. rsc.orgnih.gov

Reactions Leading to Related Pyrimidine and Hydroxylamine Derivatives (e.g., Diazene (B1210634) N-oxides)

This compound is part of a larger family of related heterocyclic compounds, and it can be a starting point for their synthesis. For example, pyrimidine scaffolds can be oxidized to form pyrimidine N-oxides using various methods, including a Sommelet reaction-based approach. jsynthchem.com These N-oxides are themselves versatile intermediates.

The reactivity of diazine N-oxides, a class that includes pyrimidine N-oxides, has been studied in detail, particularly their alkylation reactions. rsc.org Depending on the alkylating agent and the specific structure of the diazine N-oxide, alkylation can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). For pyrimidine N-oxide, O-methylation is favored when using a hard electrophile like methyl trifluoromethanesulfonate (B1224126) (MeOTf). rsc.org These selective transformations allow for the synthesis of a wide array of substituted pyrimidine derivatives, including those related to diazene N-oxides, from precursors like this compound.

Investigation of Intermolecular Reaction Kinetics and Thermodynamics

Understanding the kinetic and thermodynamic factors that govern the reactions of this compound and its derivatives is crucial for predicting and controlling reaction outcomes. A notable study in this area applied Marcus theory to rationalize the ambident reactivity of diazine N-oxides (e.g., pyrazine (B50134) and pyrimidine N-oxides) during alkylation. rsc.org

The study found that the selectivity between N-alkylation and O-alkylation could not be explained by the simple Hard/Soft Acid/Base (HSAB) principle. Instead, by calculating the intrinsic barriers (ΔG‡₀) and reaction Gibbs energies (ΔrG°), a more accurate picture emerged. rsc.org

For pyrimidine N-oxide , O-alkylation is favored because its activation barrier is dominated by a lower intrinsic barrier (ΔG‡₀), despite being the thermodynamically less favorable path. rsc.org

These findings demonstrate that a quantitative analysis of activation barriers is essential for understanding the regioselectivity in the reactions of these heterocyclic systems.

Table 3: Calculated Gibbs Energies of Activation for Methylation of Diazine N-Oxides This table presents theoretical data comparing the activation energies for N- versus O-methylation, explaining the observed product selectivity.

| Reactant | Reaction Pathway | Intrinsic Barrier (ΔG‡₀) | Thermodynamic Term (ΔrG°) | Overall Barrier (ΔG‡) | Ref. |

|---|---|---|---|---|---|

| Pyrazine N-oxide (1) | N-Methylation | High | Dominant (Favorable) | Lower (Favored Path) | rsc.org |

| Pyrazine N-oxide (1) | O-Methylation | Low | Less Favorable | Higher | rsc.org |

| Pyrimidine N-oxide (3) | N-Methylation | High | Less Favorable | Higher | rsc.org |

| Pyrimidine N-oxide (3) | O-Methylation | Dominant (Low) | Unfavorable | Lower (Favored Path) | rsc.org |

Data derived from calculations at the DLPNO-CCSD(T)/def2-TZVPPD/SMD//M06-2X-D3/6-311+G(d,p)/SMD level of theory. rsc.org

Applications of N Pyrimidin 2 Ylhydroxylamine in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles

The pyrimidine (B1678525) moiety is a fundamental core in numerous biologically active compounds and natural products. nih.gov N-pyrimidin-2-ylhydroxylamine provides a direct and efficient entry point for the synthesis of a wide array of nitrogen-containing heterocycles. The hydroxylamine (B1172632) functionality is highly reactive and can participate in various chemical transformations, including cyclization and condensation reactions, to form fused heterocyclic systems.

The synthesis of pyrimidine derivatives is a significant area of organic chemistry. organic-chemistry.org For instance, the reactivity of the hydroxylamine group can be exploited in reactions with various electrophiles to construct novel ring systems. While specific examples detailing the reactions of this compound are not extensively documented in the provided results, the general reactivity of hydroxylamines suggests its potential in forming oxadiazoles, isoxazoles, and other related heterocyclic structures when reacted with appropriate reagents. The pyrimidine ring itself can undergo further functionalization, allowing for the creation of a diverse library of compounds. The development of greener synthetic methods, often utilizing water or bio-based solvents, is also an active area of research for the synthesis of nitrogen-containing heterocycles. mdpi.com

Utility in the Construction of Complex Molecular Architectures and Scaffolds

The inherent reactivity of this compound makes it a valuable tool for chemists aiming to construct intricate molecular frameworks. The pyrimidine core provides a rigid scaffold upon which additional complexity can be built. The hydroxylamine group serves as a handle for introducing further molecular diversity through various chemical reactions.

The synthesis of complex molecules often involves multi-component reactions or tandem processes where several bonds are formed in a single operation. While direct participation of this compound in such complex reactions is not explicitly detailed in the search results, related structures like N-alkyl-N-(pyridin-2-yl)hydroxylamines have been utilized in the generation of diverse heterocyclic libraries through reactions like the nitroso Diels-Alder and ene reactions. nih.gov This suggests the potential for this compound to be employed in similar diversity-oriented synthesis strategies to create novel and complex molecular architectures.

Precursor in the Development of Medicinal Chemistry Scaffolds

Pyrimidine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. nih.govnih.gov These structures are key components of many drugs, including anticancer and anti-inflammatory agents. nih.govnih.gov this compound, as a functionalized pyrimidine, is therefore a highly relevant precursor for the synthesis of new therapeutic agents.

The term "drug precursor" refers to a substance that is used in the manufacture of a drug. wikipedia.org In the context of medicinal chemistry, this compound can be considered a precursor to a variety of potential drug candidates. The hydroxylamine group can be modified to introduce pharmacophoric features or to act as a linker to other molecular fragments. For example, related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been investigated for their antibacterial properties. nih.gov This highlights the potential for derivatives of this compound to exhibit biological activity.

The development of novel drugs often relies on the synthesis and screening of libraries of compounds based on a common scaffold. The versatility of this compound makes it an attractive starting material for generating such libraries for drug discovery programs.

Structure Activity Relationship Sar Methodologies for Pyrimidine Hydroxylamine Scaffolds

Rational Design Principles for Modifying N-pyrimidin-2-ylhydroxylamine Structure

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing a compound's properties. While direct SAR studies on the this compound scaffold are not extensively documented in publicly available literature, principles can be extrapolated from closely related structures, such as N-alkyl-N-(pyridin-2-yl)hydroxylamines. The primary goals of modification are to enhance potency, selectivity, and pharmacokinetic profiles.

Key modifications often focus on several areas of the molecule:

The Pyrimidine (B1678525) Ring: Alterations to the pyrimidine ring can significantly impact the molecule's electronic and steric properties. Introducing substituents at various positions can influence the compound's interaction with biological targets. For instance, the placement of electron-donating or electron-withdrawing groups can modulate the pKa of the pyrimidine nitrogen atoms, which may be crucial for target binding.

Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the scaffold into a more rigid ring system.

A common strategy involves a hybrid approach, combining pharmacophores from different active compounds to create novel molecules with dual or enhanced activities. nih.gov This has been successfully applied to other pyrimidine-containing compounds, suggesting its potential applicability to the this compound scaffold.

Systematic Investigation of Substituent Effects on Molecular Properties and Reactivity

A systematic investigation into the effects of substituents on the this compound scaffold is essential for understanding its chemical behavior and biological potential. The nature and position of substituents can profoundly influence molecular properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect reactivity and biological interactions.

Electronic Effects: The electronic nature of substituents on the pyrimidine ring can alter the reactivity of the entire molecule. Electron-withdrawing groups, such as nitro or cyano groups, can decrease the basicity of the pyrimidine nitrogens and influence the acidity of the hydroxylamine (B1172632) proton. Conversely, electron-donating groups, like amino or methoxy groups, can increase electron density in the ring system, potentially affecting its interaction with electron-deficient biological targets. Computational studies on related pyrimidinone systems have shown that substituents significantly impact tautomeric equilibria and reaction barriers. researchgate.net

Steric Effects: The size and shape of substituents play a crucial role in determining how the molecule fits into a biological target's binding site. Bulky substituents can create steric hindrance, which may either be detrimental or beneficial, depending on the topology of the target. In some cases, steric bulk can enhance selectivity by preventing binding to off-target molecules.

The following table summarizes the predicted effects of various substituents on the molecular properties of a hypothetical this compound scaffold, based on general chemical principles.

| Substituent (at C4/C6) | Electronic Effect | Predicted Impact on Pyrimidine Ring Basicity | Predicted Impact on Lipophilicity (LogP) |

| -Cl | Electron-withdrawing | Decrease | Increase |

| -CH3 | Electron-donating | Increase | Increase |

| -OCH3 | Electron-donating | Increase | Slight Increase |

| -NO2 | Strong electron-withdrawing | Significant Decrease | Slight Increase |

| -NH2 | Strong electron-donating | Significant Increase | Decrease |

Strategies for Identifying Key Structural Elements Influencing Chemical Interactions and Biological Potency

Identifying the key structural elements of the this compound scaffold that govern its chemical interactions and biological potency is paramount for effective drug design. Several strategies are employed to elucidate these critical features.

Pharmacophore Modeling: This computational technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. By comparing the structures of active and inactive analogs, a pharmacophore model can be developed to guide the design of new, more potent compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The this compound core could serve as a starting fragment, which is then elaborated with various substituents to probe for improved interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating various physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) with biological activity, a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

A study on related N-alkyl-N-(pyridin-2-yl)hydroxylamines demonstrated the importance of the hydroxyl group for antibacterial activity. When the N-O bond was reduced or the hydroxyl group was acetylated, a significant loss of activity was observed, highlighting this moiety as a key structural element for biological function. nih.gov

The following table outlines key structural features and the experimental or computational methods used to evaluate their importance.

| Structural Element | Rationale for Importance | Investigative Strategy |

| Pyrimidine Nitrogen Atoms | Potential for hydrogen bonding and coordination to metal ions in active sites. | Site-directed mutagenesis of target protein; Isosteric replacement (e.g., replacing N with CH). |

| Hydroxylamine -OH group | Hydrogen bond donor/acceptor capabilities. | Synthesis of O-methylated and O-acetylated analogs to block hydrogen bonding. |

| N-H of Hydroxylamine | Potential hydrogen bond donor. | Synthesis of N-alkylated analogs. |

| Aromaticity of Pyrimidine Ring | Pi-stacking interactions with aromatic residues in the binding pocket. | Synthesis of non-aromatic, saturated ring analogs. |

By systematically applying these strategies, researchers can build a comprehensive understanding of the SAR for the this compound scaffold, paving the way for the development of novel compounds with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.